Product packaging for m-Cumylphenol(Cat. No.:CAS No. 27576-86-9)

m-Cumylphenol

Cat. No.: B1607446
CAS No.: 27576-86-9
M. Wt: 212.29 g/mol
InChI Key: PARGHORKDQHVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

m-Cumylphenol is an isomer of the phenolic compound cumylphenol, with the molecular formula C15H16O . Research into related phenolic xenobiotics, such as 4-cumylphenol, has identified them as significant environmental contaminants and endocrine-disrupting chemicals (EDCs) due to their ability to interfere with the normal functioning of the hormonal system . A 2022 study highlighted that 4-cumylphenol exhibits anti-androgenic properties, disrupting androgen signaling, and demonstrated that the fungus Umbelopsis isabellina can effectively biodegrade and detoxify it, significantly reducing ecotoxicity across a battery of biotests . Cumylphenol isomers are also investigated for their industrial applications. For instance, 4-cumylphenol is utilized as a fungicide, preservative, and anti-termite agent in materials science, such as in enhancing the mildew resistance of soy-based adhesives for the plywood industry . The typical synthesis of cumylphenol involves the acid-catalyzed reaction of phenol with α-methylstyrene, often using catalysts like acidic cation-exchange resins or activated clay . This product, this compound, is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O B1607446 m-Cumylphenol CAS No. 27576-86-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27576-86-9

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

3-(2-phenylpropan-2-yl)phenol

InChI

InChI=1S/C15H16O/c1-15(2,12-7-4-3-5-8-12)13-9-6-10-14(16)11-13/h3-11,16H,1-2H3

InChI Key

PARGHORKDQHVPM-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=CC=C2)O

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=CC=C2)O

Other CAS No.

87852-47-9
27576-86-9

Origin of Product

United States

Synthetic Methodologies and Reaction Engineering for Cumylphenols

Alkylation Reactions for Phenolic Compounds

The primary route to producing cumylphenols is the alkylation of phenol (B47542) with α-methylstyrene. This reaction is a classic example of electrophilic aromatic substitution, where the phenol ring acts as a nucleophile.

The Friedel-Crafts alkylation of phenol with α-methylstyrene proceeds via an electrophilic aromatic substitution mechanism. The reaction is initiated by a catalyst, typically a strong acid, which protonates the α-methylstyrene to form a stable tertiary carbocation (the cumyl cation). This electrophile is then attacked by the electron-rich phenol ring. Because the hydroxyl group of phenol is an activating, ortho, para-directing group, the cumyl cation preferentially adds to the positions ortho and para to the hydroxyl group, leading predominantly to o-cumylphenol (B105481) and p-cumylphenol. The formation of m-cumylphenol is generally not favored under standard Friedel-Crafts conditions. google.com

A variety of catalyst systems are employed to facilitate the alkylation of phenol, each offering different advantages in terms of activity, selectivity, and reusability.

Homogeneous Acid Catalysts: Traditional catalysts include mineral acids like sulfuric acid and sulfonic acids. shengshanchem.com Metal triflates, such as bismuth, copper, and scandium triflates, have also been shown to efficiently catalyze the Friedel-Crafts alkylation of phenol with alkenes, often with excellent yields and high para-selectivity. researchgate.net

Zeolites: These are microporous aluminosilicate (B74896) minerals that function as solid acid catalysts. Their well-defined pore structures can impart shape selectivity, influencing the isomer distribution of the products. researchgate.net While zeolites like ZSM-5, Beta, and MCM-22 have been studied for phenol alkylation, they typically favor the formation of the para or ortho isomers. researchgate.net The passivation of external acid sites on ZSM-5 zeolites, for instance, has been shown to enhance selectivity for para-isopropylphenol during transalkylation. researchgate.net

Ion Exchange Resins: Sulfonated polystyrene-divinylbenzene resins (e.g., Amberlyst) are widely used as solid acid catalysts. epa.gov These materials are advantageous as they are easily separated from the reaction mixture, minimizing corrosion and waste streams. epo.orgresearchgate.net They are used in the continuous production of cumylphenols, where phenol and α-methylstyrene are passed through a fixed catalyst bed. epo.org

Catalyst TypeExamplesKey CharacteristicsPrimary Isomers Produced
Homogeneous AcidsSulfuric Acid, p-Toluenesulfonic Acid, Metal TriflatesHigh activity, difficult to separate from product, potential for corrosion.Ortho, Para
ZeolitesZSM-5, Zeolite Beta, MCM-22Shape-selective, reusable, thermally stable. Can be tailored to favor specific isomers.Primarily Para
Ion Exchange ResinsAmberlyst 15, Sulfonated PolystyreneSolid acid, easily separable, reduced waste, suitable for continuous processes.Primarily Para

Controlling the regioselectivity of the phenol alkylation is a primary challenge in synthesizing a specific isomer like this compound.

The hydroxyl group of phenol electronically directs incoming electrophiles to the ortho and para positions. Direct alkylation, therefore, results almost exclusively in o- and p-cumylphenol. google.com The synthesis of this compound requires alternative strategies that can overcome this inherent electronic preference. While most industrial processes focus on maximizing the yield of p-cumylphenol, achieving meta-selectivity is an area of academic research. google.comepo.org Some advanced methods under investigation for achieving meta-alkylation of phenol derivatives (though not specifically for cumylphenol) involve using directing groups or specialized ruthenium or rhodium catalysts. researchgate.netacs.org

Another potential route to different isomer distributions is through transalkylation, which involves the transfer of an alkyl group from one aromatic ring to another. The transalkylation of phenol with cumene (B47948) over certain zeolite catalysts has been studied, although this typically aims for p-isopropylphenol. researchgate.net Isomerization of the kinetically formed ortho and para products to the more thermodynamically stable isomer can sometimes be achieved under harsh conditions, but this does not typically favor the meta position.

The efficiency and selectivity of cumylphenol synthesis are highly dependent on several reaction parameters:

Temperature: Higher temperatures can affect the isomer distribution. For instance, in the alkylation of phenol with various olefins, temperature changes can alter the ortho/para product ratio. epa.govresearchgate.net

Reactant Ratio: An excess of phenol relative to α-methylstyrene is commonly used to maximize the yield of mono-alkylated products and suppress the formation of di- and tri-substituted phenols. researchgate.netgoogle.com Molar ratios of phenol to α-methylstyrene can range from 2:1 to 15:1. google.com

Catalyst Loading: The amount of catalyst affects the reaction rate. Catalyst loading is optimized to ensure efficient conversion without promoting excessive side reactions.

Solvent: The presence of a solvent, such as an alkylbenzene like cumene, has been found to unexpectedly increase the selectivity of the reaction towards p-cumylphenol. epo.org

ParameterEffect on SynthesisTypical Conditions
TemperatureInfluences reaction rate and isomer distribution.40°C to 120°C epo.orgresearchgate.net
Phenol:α-methylstyrene RatioAn excess of phenol favors mono-alkylation and suppresses byproduct formation.2:1 to 15:1 google.com
Solvent (e.g., Cumene)Can improve selectivity towards the para-isomer.35-55 wt% of the reaction mixture epo.org

Regioselectivity and Isomer Control in Cumylphenol Synthesis

Hydroperoxide Reaction Pathways to Cumylphenols

An alternative pathway where cumylphenols are formed is as byproducts in the cumene process for producing phenol and acetone (B3395972). sci-hub.se In this process, cumene is oxidized to cumene hydroperoxide (CHP), which is then cleaved under acidic conditions. nih.gov

During the cleavage step, side reactions can occur. The dimethylbenzyl alcohol (DMBA) formed during cumene oxidation can be dehydrated to α-methylstyrene. sci-hub.se This in-situ generated α-methylstyrene can then react with phenol present in the mixture to form cumylphenols. nih.govulisboa.pt These high-boiling cumylphenols are found in the distillation bottoms of phenol-acetone plants. nih.gov While this route is a source of cumylphenols, it produces a mixture of isomers and other byproducts, and is not a targeted synthesis method.

Industrial Production Routes and Byproduct Utilization Strategies

The industrial production of cumylphenols is dominated by the direct alkylation of phenol with α-methylstyrene, primarily targeting p-cumylphenol for applications such as a chain terminator in polycarbonates. researchgate.netnih.gov

The reaction mixture from the synthesis typically contains unreacted phenol and α-methylstyrene, the desired p-cumylphenol isomer, the o-cumylphenol isomer, and other byproducts like dicumylphenol and dimers of α-methylstyrene. epo.orggoogleapis.com Consequently, a significant part of the industrial process involves purification.

Byproduct Utilization:

Separation and Recycling: The crude product mixture undergoes distillation to separate the different components. Unreacted phenol and α-methylstyrene are typically recycled back to the reactor. epo.org

Isomer Management: The primary product, p-cumylphenol, is isolated via methods like distillation. The o-cumylphenol isomer is a major byproduct that must be separated. epo.org In some processes, there is potential for isomer rearrangement back to the desired para product by recycling it through the catalyst bed. epo.org

Heavy Ends: The high-boiling residue, containing dicumylphenols and other heavy byproducts, is separated. The extraction of valuable cumylphenol from this residue can be achieved through distillation under reduced pressure to prevent thermal decomposition. nih.gov

Given that this compound is not the target of these industrial processes, it would be a minor component of the mixed isomer stream, separated along with o-cumylphenol from the main p-cumylphenol product.

Green Chemistry Approaches in Cumylphenol Synthesis

The industrial synthesis of cumylphenols, traditionally reliant on homogeneous acid catalysts like sulfuric acid or phosphoric acid, faces challenges related to catalyst separation, waste generation, and environmental impact. google.comchemmethod.com In alignment with the principles of green chemistry, significant research efforts have been directed towards developing more sustainable and environmentally benign synthetic routes. datainsightsmarket.comacs.org These approaches focus on minimizing hazardous substances, improving atom economy, and utilizing recyclable catalysts and alternative reaction media. acs.orgnih.gov Key areas of innovation include the use of solid acid catalysts, ionic liquids, and solvent-free reaction conditions to produce cumylphenols, including this compound, through the Friedel-Crafts alkylation of phenol with α-methylstyrene. researchgate.net

Heterogeneous Solid Acid Catalysis

A prominent green strategy involves replacing corrosive and difficult-to-remove homogeneous acids with solid acid catalysts. researchgate.net These heterogeneous catalysts offer significant advantages, including ease of separation from the product mixture, potential for regeneration and reuse, and often improved selectivity, thereby reducing waste and simplifying purification processes. researchgate.netrsc.org

Various solid acids have been investigated for the alkylation of phenol. These include:

Ion-Exchange Resins: Macroporous resins like Amberlyst 15 have demonstrated utility in phenol alkylation. researchgate.netepa.gov They function as effective catalysts and can be filtered off after the reaction.

Zeolites and Mesoporous Materials: Zeolites (such as H-beta and H-MCM-22) and other mesoporous silicates (like AlMCM-41 and GaMCM-48) are studied for their shape-selective properties and strong Brønsted acid sites. researchgate.netresearchgate.net Their defined pore structures can influence the regioselectivity of the alkylation reaction.

Acid-Treated Clays: Clay catalysts, such as Filtrol 24, have also been employed in the alkylation of phenol. researchgate.netepa.gov

Supported Metal Catalysts: Metal triflates, such as bismuth, copper, and scandium triflates, have been shown to efficiently catalyze the Friedel-Crafts alkylation of phenol with alkenes, leading to high yields and excellent para-selectivity under solvent-free conditions. researchgate.net Similarly, zinc chloride supported on alumina (B75360) has been used for regioselective ortho-acylation of phenols, a related Friedel-Crafts reaction. rsc.org

The effectiveness of these catalysts often depends on reaction parameters such as temperature, reactant molar ratio, and catalyst loading, which are optimized to maximize yield and selectivity. researchgate.net

Table 1: Performance of Various Solid Acid Catalysts in Phenol Alkylation

Below is a summary of research findings on the use of different solid acid catalysts for the alkylation of phenol.

CatalystAlkylating AgentTemperature (°C)Phenol Conversion (%)Product SelectivitySource
H-beta ZeoliteMethanol (B129727)Variable5063% Anisole researchgate.net
H-MCM-22MethanolVariableMax Conversion21% Anisole researchgate.net
Bismuth triflate (Bi(OTf)₃)2,4,4-trimethylpent-1-ene60789:1 para/ortho researchgate.net
Scandium triflate (Sc(OTf)₃)2,4,4-trimethylpent-1-ene60786:1 para/ortho researchgate.net
Ga-FSM-16 (20)tert-butanol16080.343.3% 4-TBP, 30.3% 2,4-DTBP researchgate.net
Amberlyst 15Various olefinsNot specifiedNot specifiedVaries with olefin epa.gov
Note: Data for anisole, 4-tert-butyl phenol (4-TBP), and 2,4-di-tert-butyl phenol (2,4-DTBP) are included to illustrate catalyst performance in related phenol alkylation reactions.

Ionic Liquids as Green Reaction Media

Ionic liquids (ILs) have emerged as promising alternatives to volatile organic solvents in chemical synthesis. rsc.org Defined as salts with melting points below 100°C, they possess unique properties such as negligible vapor pressure, high thermal stability, and tunable solvency. scielo.org.mx These characteristics make them attractive for green chemistry applications. ijcce.ac.ir

In the context of cumylphenol synthesis, ionic liquids can act as both the solvent and the catalyst (if they are acidic). mdpi.com Their use can lead to high selectivity and allows for easier product separation and catalyst recycling. For instance, protic ionic liquids like triethylammonium (B8662869) nitrate (B79036) have been successfully used in the nitration of m-cresol, demonstrating how ILs can enhance selectivity by forming hydrogen bonds and creating steric hindrance. ijcce.ac.ir While specific data on this compound synthesis in ionic liquids is sparse in the provided context, their application in Friedel-Crafts reactions is well-documented, suggesting their potential for this specific synthesis. The ability to recover and reuse the ionic liquid for several cycles is a key advantage, significantly reducing waste. ijcce.ac.irmdpi.com

Table 2: Advantages of Ionic Liquids in Green Synthesis

PropertyAdvantage in SynthesisSource
Negligible Vapor PressureReduced air pollution, safer handling rsc.org
High Thermal StabilityAllows for a wider range of reaction temperatures
Tunable PolarityCan be designed to dissolve specific reactants and catalysts rsc.org
RecyclabilityReduces waste and cost, improving process sustainability ijcce.ac.ir
Catalytic ActivityAcidic ILs can function as both solvent and catalyst mdpi.com

Solvent-Free Synthesis

Conducting reactions without the use of volatile organic solvents is a primary goal of green chemistry. Solvent-free, or neat, conditions reduce pollution, costs, and safety hazards associated with traditional solvents. chemmethod.comrsc.org

Solvent-free synthesis of cumylphenols has been successfully demonstrated. For example, the alkylation of phenol with α-methylstyrene can be efficiently catalyzed by metal triflates without any solvent, achieving high yields in short reaction times. researchgate.net In a study using bismuth triflate, a 75% yield was achieved in just five minutes. researchgate.net Microwave-assisted organic synthesis (MAOS) is another technique that often allows for solvent-free conditions, leading to shorter reaction times, higher yields, and reduced side products. nih.govrsc.orgscielo.org.mx Mechanochemical methods, such as ball milling, also provide a solvent-free pathway for reactions involving phenols, offering benefits like high yields, ambient temperature operation, and simple purification. rsc.org These methods represent a significant step towards cleaner and more efficient chemical manufacturing processes. rsc.org

Advanced Analytical and Spectroscopic Characterization of Cumylphenol Structures

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. sci-hub.se The resulting spectrum provides direct information about the functional groups present. For m-cumylphenol, the FT-IR spectrum is characterized by several key absorption bands that confirm its structure.

The most prominent feature in the FT-IR spectrum of a phenol (B47542) is the O-H stretching vibration, which typically appears as a strong, broad band in the region of 3200-3600 cm⁻¹. libretexts.org The broadening of this peak is a result of intermolecular hydrogen bonding. The C-O stretching vibration of the phenol group gives rise to a strong band, usually found between 1260 and 1180 cm⁻¹.

The aromatic ring of this compound exhibits several characteristic absorptions. The aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹. tandfonline.com The C=C stretching vibrations within the benzene (B151609) ring, often referred to as skeletal vibrations, typically produce a set of bands in the 1625-1430 cm⁻¹ region. tandfonline.com The substitution pattern on the aromatic ring can be inferred from the pattern of weak overtone and combination bands in the 2000-1650 cm⁻¹ region and, more definitively, from the strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region.

The cumyl substituent also contributes specific signals. The aliphatic C-H stretching vibrations of the methyl groups and the tertiary C-H group appear in the 3000-2850 cm⁻¹ region. The presence of the gem-dimethyl group (two methyl groups on the same carbon) is often confirmed by a characteristic doublet in the C-H bending region around 1380 cm⁻¹.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3600-3200 O-H stretch (H-bonded) Phenolic -OH Strong, Broad
3100-3000 C-H stretch Aromatic Medium-Weak
2990-2950 C-H asymmetric stretch -CH₃ (Cumyl) Strong
2870-2860 C-H symmetric stretch -CH₃ (Cumyl) Medium
1610, 1585, 1500, 1450 C=C stretch (in-ring) Aromatic Medium, variable
1470-1460 C-H asymmetric bend -CH₃ (Cumyl) Medium
~1380 C-H symmetric bend (doublet) gem-dimethyl (Cumyl) Medium
1260-1180 C-O stretch Phenol Strong

Note: The exact positions of the peaks can be influenced by the sample's physical state and intermolecular interactions.

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. youtube.com A molecule is Raman active if its polarizability changes during a vibration. While FT-IR is particularly sensitive to polar functional groups like the O-H group, Raman spectroscopy is often more sensitive to non-polar, symmetric vibrations, such as those of the carbon skeleton. beilstein-journals.org

For this compound, the Raman spectrum provides a clear fingerprint. The aromatic ring breathing modes, which involve the symmetric expansion and contraction of the ring, typically give rise to very strong Raman signals, often near 1000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are also prominent in the 1580-1620 cm⁻¹ region.

The vibrations of the cumyl group are also readily observed. The symmetric C-H stretching of the methyl groups provides a strong signal near 2900 cm⁻¹. The skeletal C-C stretching vibrations of the isopropyl group are also Raman active. A key advantage of Raman spectroscopy is that water is a very weak Raman scatterer, making it an excellent choice for studying samples in aqueous solutions. youtube.com

Table 2: Key Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibration Type Functional Group Intensity
3100-3000 C-H stretch Aromatic Medium
~2900 C-H symmetric stretch -CH₃ (Cumyl) Strong
1620-1580 C=C stretch (in-ring) Aromatic Strong
~1000 Ring breathing mode Aromatic Very Strong

While experimental FT-IR and Raman spectra provide a wealth of data, definitively assigning each observed band to a specific molecular vibration can be complex. Normal Coordinate Analysis (NCA) is a computational method that provides a rigorous framework for these assignments. researchgate.net NCA models the molecule as a system of masses (atoms) connected by springs (chemical bonds) and calculates the fundamental vibrational frequencies, or normal modes. uni-leipzig.de

The process involves defining the molecule's geometry and a molecular force field, which consists of force constants that describe the stiffness of the bonds and the energy required to bend or twist them. uni-leipzig.de By solving the equations of motion for this system, a set of calculated vibrational frequencies and their corresponding atomic motions (eigenvectors) are obtained. nih.govnih.gov

These calculated frequencies are then compared with the experimental data from FT-IR and Raman spectroscopy. The force constants are often refined in an iterative process to achieve the best possible match between calculated and observed frequencies. nih.gov The potential energy distribution (PED) is then calculated for each normal mode, which quantifies the contribution of different internal coordinates (like bond stretches or angle bends) to that specific vibration. tandfonline.comnih.gov This allows for an unambiguous assignment of the spectral bands, providing a deeper understanding of the molecule's dynamic structure. nih.gov Studies on various substituted phenols have successfully employed NCA to revise and confirm vibrational assignments. nih.gov

Raman Spectroscopy for Molecular Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of an organic molecule in solution. It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical environment surrounding each nucleus influences its resonance frequency, providing direct information about the molecular skeleton and the connectivity of atoms.

In the ¹H NMR spectrum of this compound, the protons in different chemical environments give rise to distinct signals. The position of each signal (chemical shift, δ), its intensity (integration), and its splitting pattern (multiplicity) provide a complete picture of the proton framework.

Hydroxyl Proton (-OH): The phenolic hydroxyl proton typically appears as a broad singlet. Its chemical shift is variable (often between 4-7 ppm) and depends on factors like concentration, solvent, and temperature, due to its involvement in hydrogen bonding and chemical exchange. libretexts.org

Aromatic Protons: The protons on the benzene ring appear in the aromatic region, typically between 6.6 and 7.3 ppm. The meta-substitution pattern of this compound leads to a complex splitting pattern for the four aromatic protons, reflecting their coupling with each other.

Cumyl Protons: The cumyl group gives two distinct signals. The six protons of the two equivalent methyl groups (-CH₃) appear as a sharp singlet further upfield, typically around 1.3 ppm. The single methine proton (-CH) of the cumyl group is adjacent to the benzene ring and would theoretically be a septet due to coupling with the six methyl protons, but it is often obscured or part of the aromatic multiplet. However, in related structures like cumene (B47948), this CH proton appears as a septet around 2.9 ppm. docbrown.info

Table 3: Expected ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration
Methyl (-CH₃) ~1.3 Singlet 6H
Aromatic (Ar-H) 6.6 - 7.3 Multiplet 4H
Hydroxyl (-OH) 4.0 - 7.0 Broad Singlet 1H

Note: Data is estimated based on values for similar phenolic and cumene structures. docbrown.infodss.go.th The solvent is typically CDCl₃.

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.in In a proton-decoupled spectrum, each unique carbon atom gives a single peak, allowing for a count of non-equivalent carbons.

The spectrum of this compound would show distinct signals for each of its unique carbon atoms:

Aromatic Carbons: The six aromatic carbons will resonate in the 110-160 ppm region. The carbon atom bonded to the hydroxyl group (C-OH) is significantly deshielded and appears furthest downfield in this group, typically around 155 ppm. The carbon bonded to the cumyl substituent (C-C(CH₃)₂) will also be downfield, while the other four aromatic carbons will have distinct chemical shifts based on their position relative to the two substituents. dss.go.th

Cumyl Carbons: The carbons of the cumyl group appear in the aliphatic region. The quaternary carbon atom, C(CH₃)₂, is found around 42 ppm. The two equivalent methyl carbons (-CH₃) will produce a single, typically intense signal around 31 ppm. The methine carbon is not present in the final cumylphenol structure attached to the ring. Analysis of related compounds shows the quaternary carbon of the cumyl group attached to a phenyl ring at δ 42.4 ppm and the methyl carbons at δ 31.3 ppm.

Table 4: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Type Chemical Shift (δ, ppm)
Methyl (-CH₃) ~31
Quaternary (C(CH₃)₂) ~42
Aromatic (C-H) 110 - 130
Aromatic (C-C(CH₃)₂) ~148

Note: Data is estimated based on values for isomeric cumylphenols and related structures. dss.go.th

Multi-dimensional NMR Techniques for Complex Structures

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of complex molecules like this compound, especially when isomers are present. Techniques such as 2D NMR are instrumental in resolving overlapping signals that are common in 1D spectra of intricate organic compounds. nih.govwalisongo.ac.id

Key 2D NMR experiments for characterizing cumylphenol structures include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, revealing the connectivity of the proton framework within the molecule. libretexts.org For this compound, COSY spectra would show correlations between adjacent aromatic protons and between protons within the cumyl substituent.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. nih.gov This is crucial for assigning the signals in the ¹³C NMR spectrum based on the assignments of the ¹H NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. This information is vital for establishing the connectivity between the cumyl group and the phenol ring, as well as for confirming the substitution pattern on the aromatic ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing through-space correlations which can help to confirm the three-dimensional structure of the molecule. nih.gov

In the analysis of industrial mixtures, such as phenol tar, 2D Heteronuclear ¹³C-¹H NMR correlation spectra (HETCOR) have been effectively used to identify and quantify components including o-cumylphenol (B105481) and p-cumylphenol. These techniques help to resolve the complex aliphatic and aromatic regions of the spectra, allowing for the assignment of specific signals to individual isomers. For instance, the chemical shifts of the methyl and quaternary carbon atoms of the cumyl group are distinct for each isomer and can be clearly resolved and assigned using 2D NMR methods.

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for identifying and quantifying impurities. It is often coupled with a chromatographic separation method to analyze complex mixtures.

GC-MS is a robust and widely used method for the analysis of volatile and semi-volatile compounds like cumylphenols. nih.gov In a typical GC-MS analysis, the sample is first vaporized and separated on a capillary column before being introduced into the mass spectrometer. dphen1.com The mass spectrometer then ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

For cumylphenol, electron impact (EI) ionization at 70 eV is commonly used. dphen1.com The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of cumylphenol (212.29 g/mol ). dphen1.com A characteristic fragmentation pattern is also observed, which aids in structural confirmation. A prominent fragment is often observed at m/z 119, corresponding to the loss of a phenoxy group.

GC-MS has been successfully applied to identify and quantify cumylphenol isomers in various matrices, including industrial products and environmental samples. dphen1.commfame.guru The method's high sensitivity and specificity make it suitable for detecting trace amounts of impurities. dphen1.com

Table 1: GC-MS Parameters for Cumylphenol Analysis

Parameter Value Reference
Column 5% phenyl- and 95% dimethyl-polysiloxane mixture (30 m x 0.32 mm id, 1.00 µm film) dphen1.com
Carrier Gas Helium dphen1.com
Injector Mode Splitless dphen1.com
Initial Oven Temp 40 °C (hold 2 min) dphen1.com
Temp Ramp 15 °C/min to 260 °C dphen1.com
Final Temp 265 °C (hold 13 min) dphen1.com
Ionization Mode Electron Impact (EI) dphen1.com
Ionization Energy 70 eV dphen1.com

For the analysis of less volatile compounds or for achieving even lower detection limits, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. mdpi.com This technique is particularly useful for analyzing cumylphenol in complex matrices where extensive sample cleanup might otherwise be required. researchgate.net

LC-MS/MS offers high selectivity and sensitivity, making it ideal for trace analysis. unl.ptshimadzu.com The use of tandem mass spectrometry, often with a triple quadrupole mass analyzer, allows for Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method significantly reduces background noise and improves the limit of detection. unl.pt

A highly sensitive analytical method was developed for the determination of para-cumylphenol (PCP) and bisphenol A (BPA) by tandem liquid chromatography-mass spectrometry. researchgate.netshengshanchem.com The method detection limits of PCP for seawater were 2.2 ng/L and for river water were 5.2 ng/L. shengshanchem.com

Table 2: LC-MS/MS Parameters for p-Cumylphenol Analysis

Parameter Value Reference
LC Column C18 nih.gov
Mobile Phase Acetonitrile and 0.1% (v/v) aqueous formic acid nih.gov
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) unl.ptnih.gov
MS Analyzer Triple Quadrupole unl.pt

Gas Chromatography-Mass Spectrometry (GC-MS)

X-ray Diffraction (XRD) for Crystal Structure Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. ijprajournal.com The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the molecule's chromophores, which in this case are the phenyl rings.

The UV-Vis spectrum of this compound in a suitable solvent, such as methanol (B129727) or ethanol, would exhibit absorption bands in the UV region, typically between 200 and 400 nm. bioglobax.com The position and intensity of these bands are influenced by the substitution on the phenol ring. The hydroxyl and cumyl groups can cause shifts in the absorption maxima (λmax) compared to unsubstituted benzene or phenol. The technique is useful for quantitative analysis based on the Beer-Lambert law and can also provide qualitative information about the electronic structure. bioglobax.com For instance, the UV-Vis spectra of a silicon phthalocyanine (B1677752) substituted with cumyl phenol groups showed characteristic Q and B bands in THF. researchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For this compound, the most relevant techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the thermal stability of this compound and to identify the temperatures at which it decomposes. A TGA curve for this compound would show the onset of decomposition and the temperature at which the maximum rate of mass loss occurs. Studies on soy meal with added 4-cumylphenol (B167074) have shown changes in the thermogravimetric curves, indicating interactions and effects on thermal degradation. nih.gov

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, glass transition temperature (for amorphous forms), and to study any phase transitions. The melting point of p-cumylphenol is reported to be in the range of 72-76 °C. glentham.com DSC analysis of copolymers containing p-cumylphenyl methacrylate (B99206) has shown that the bulky p-cumylphenyl group increases the glass transition temperature (Tg) of the polymers. researchgate.net

Table 3: Summary of Analytical Techniques for this compound

Technique Information Provided
Multi-dimensional NMR Detailed molecular structure, connectivity, and spatial relationships of atoms.
GC-MS Molecular weight, fragmentation patterns, identification and quantification of volatile impurities.
LC-MS/MS Molecular weight, trace-level quantification of non-volatile impurities.
X-ray Diffraction (XRD) Precise 3D crystal structure, bond lengths, bond angles, and intermolecular packing.
UV-Vis Spectroscopy Electronic transitions, chromophore identification, and quantitative analysis.

| Thermal Analysis (TGA/DSC) | Thermal stability, decomposition temperatures, melting point, and phase transitions. |

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides critical information about a material's thermal stability and decomposition characteristics.

Despite a thorough search, specific TGA data, including thermograms or tables detailing onset decomposition temperatures and mass loss percentages for pure This compound , could not be located. While the use of this compound in creating thermally stable polymers is noted, the thermal degradation profile of the compound itself is not documented in the available resources. google.com

Microscopic Techniques for Material Characterization

Microscopic techniques are essential for understanding the morphology, dispersion, and structural characteristics of materials, especially in the context of composites where different phases are combined.

Scanning Electron Microscopy (SEM) in Composite Analysis

Scanning Electron Microscopy (SEM) provides high-resolution imaging of a material's surface topography. In composite materials, it is invaluable for visualizing the dispersion of filler or reinforcement phases within the polymer matrix, assessing interfacial adhesion, and identifying defects.

No studies featuring SEM images or morphological analysis of composites specifically incorporating This compound were found. The existing literature on cumylphenol-containing composites predominantly focuses on the para-isomer (p-cumylphenol). Therefore, no data tables or detailed research findings on the microscopic characterization of this compound composites can be provided.

Chemical Transformations and Reaction Mechanisms of Cumylphenols

Oxidation Pathways and Product Identification

The oxidation of phenolic compounds, including m-cumylphenol, can proceed through various pathways, often involving radical mechanisms. While specific studies on this compound are limited, the oxidation of related phenolic compounds provides insight into potential reactions. Generally, oxidation of phenols can lead to the formation of phenoxy radicals, which are relatively stable and can participate in further reactions. sci-hub.se The oxidation of organic substances by molecular oxygen can produce a range of intermediate products. sci-hub.se

In the context of atmospheric chemistry, phenolic compounds react with hydroxyl (OH) and nitrate (B79036) (NO3) radicals. d-nb.info The oxidation of phenol (B47542) initiated by OH radicals has been shown to yield products such as 1,2-dihydroxybenzene and 1,4-benzoquinone. d-nb.info For substituted phenols like cresols, oxidation leads to corresponding dihydroxy and benzoquinone derivatives. d-nb.info It is plausible that this compound would undergo similar transformations, leading to the formation of cumyl-substituted catechols, hydroquinones, and benzoquinones. The specific products and their yields would depend on the reaction conditions and the specific oxidant used.

The oxidation of cumene (B47948), a related aromatic hydrocarbon, to cumene hydroperoxide (CHP) is a key industrial process. sci-hub.se While phenol itself can act as an inhibitor in such radical-driven oxidation processes by forming stable phenoxy radicals, the cumyl group's presence in this compound introduces additional reaction possibilities. sci-hub.se

ReactantOxidantPotential Products
PhenolOH radical1,2-dihydroxybenzene, 1,4-benzoquinone, 2-nitrophenol (B165410) d-nb.info
o-CresolOH radical1,2-dihydroxy-3-methylbenzene, methyl-1,4-benzoquinone, 6-methyl-2-nitrophenol d-nb.info
m-CresolOH radical1,2-dihydroxy-3-methylbenzene, 1,2-dihydroxy-4-methylbenzene, methyl-1,4-benzoquinone, 5-methyl-2-nitrophenol, 3-methyl-2-nitrophenol (B1664609) d-nb.info
p-CresolOH radical1,2-dihydroxy-4-methylbenzene, 4-methyl-2-nitrophenol (B89549) d-nb.info

Reduction Processes and Product Interconversions

The reduction of oxidized phenolic compounds, such as quinones, can regenerate the corresponding phenolic structures. For instance, quinones derived from the oxidation of o-cumylphenol (B105481) can be reduced back to their phenolic forms, highlighting the redox versatility of these compounds. smolecule.com This suggests that cumyl-substituted quinones, potential oxidation products of this compound, could be reduced to form dihydroxy-cumylbenzene derivatives.

The interconversion between the oxidized and reduced forms is a key aspect of the chemistry of these compounds. The specific reducing agents and reaction conditions would determine the efficiency and selectivity of the reduction process.

Aromatic Substitution Reactions and Derivatization

The phenolic hydroxyl group is an activating group, directing electrophilic aromatic substitution to the ortho and para positions of the benzene (B151609) ring. Therefore, this compound is expected to undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. masterorganicchemistry.com The incoming electrophile will preferentially add to the positions ortho and para to the hydroxyl group.

The Friedel-Crafts alkylation of phenol with alpha-methylstyrene (B127712) is a common method for synthesizing cumylphenols. wipo.int This reaction is typically carried out in the presence of an acid catalyst. wipo.int The derivatization of this compound can also be achieved through reactions involving the hydroxyl group, such as etherification or esterification, to produce a variety of derivatives with different properties and applications. Laccase-mediated reactions have been used to synthesize novel antibiotic structures by coupling aminopenicillanic or aminocephalosporanic acids with dihydroxybenzoic acid derivatives. researchgate.net

Reaction TypeReagentsPotential Products
HalogenationX₂ (e.g., Cl₂, Br₂) / Lewis AcidHalogenated this compound derivatives
NitrationHNO₃ / H₂SO₄Nitrated this compound derivatives
SulfonationSO₃ / H₂SO₄This compound sulfonic acid derivatives
Friedel-Crafts AlkylationR-X / Lewis AcidAlkylated this compound derivatives
Friedel-Crafts AcylationRCOCl / Lewis AcidAcylated this compound derivatives

Polymerization Mechanisms and Oligomer Formation

Phenolic compounds can undergo polymerization through various mechanisms. Enzymatic polymerization of phenols, often catalyzed by peroxidases, proceeds through the formation of free radicals that then spontaneously polymerize. nih.gov This process can lead to the formation of oligomers and polymers with varying molecular weights. nih.gov While specific studies on the polymerization of this compound are not prevalent, its structural similarity to other phenols suggests it could participate in such reactions.

In the context of polycarbonates, cumylphenol derivatives, such as p-cumylphenol, are used as chain terminators during polymerization. google.com This controls the molecular weight of the resulting polymer. The addition of monofunctional phenols caps (B75204) the growing polymer chain, preventing further elongation. google.com It is conceivable that this compound could also function as a chain terminator in polymerization reactions. The formation of oligomers is a key step in the production of some polymers, where shorter chains are first formed and then coupled to create the final high molecular weight polymer. google.com Some fungal strains have been shown to form oligomers of bisphenol A (BPA), another phenolic compound. nih.gov

Intermolecular Interactions, Hydrogen Bonding, and Supramolecular Assembly

The hydroxyl group of this compound is capable of forming hydrogen bonds, which are crucial in determining its physical properties and interactions with other molecules. scirp.org Hydrogen bonds are attractive interactions between a hydrogen atom covalently bonded to a highly electronegative atom (like the oxygen in the hydroxyl group) and another nearby electronegative atom. wikipedia.org These interactions can occur between this compound molecules (intermolecular) or with other molecules, such as water. scirp.orgwikipedia.org

The strength of hydrogen bonds can vary, influencing properties like boiling point and solubility. wikipedia.org In phenolic systems, the hydrogen bond typically involves the -OH group acting as a hydrogen bond donor. scirp.org The interaction energy of a phenol-water complex can be significant, indicating a strong hydrogen bond. scirp.org The geometry of the hydrogen bond, including the distance and angle between the interacting atoms, is also an important factor. nih.gov These intermolecular interactions can lead to the formation of larger, ordered structures known as supramolecular assemblies. wikipedia.org

Interaction TypeDescriptionSignificance for this compound
Hydrogen BondingAn attractive interaction between a hydrogen atom bonded to an electronegative atom (O) and another electronegative atom. wikipedia.orgInfluences physical properties like boiling point and solubility; enables interaction with other polar molecules.
van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules. wikipedia.orgContribute to the overall intermolecular attractions and the condensed state of the compound.
Pi-Pi StackingAttractive, noncovalent interactions between aromatic rings.The aromatic ring of this compound can participate in these interactions, influencing crystal packing and interactions with other aromatic systems.

Environmental Disposition and Biogeochemical Cycling of Cumylphenols

Environmental Occurrence and Distribution in Aquatic Systems

Recent studies have documented the presence of cumylphenol isomers, including m-cumylphenol, in a variety of aquatic environments. These compounds enter aquatic systems through various pathways, with wastewater treatment plant (WWTP) effluents being a significant point source. usgs.gov Industrial and household wastewater are primary contributors to their presence in the environment. nih.govoup.com

Once in aquatic systems, cumylphenols can be found in both the water column and sediments. For instance, in a study of the Panlong River in the Yunnan-Guizhou Plateau, 4-cumylphenol (B167074) (a positional isomer of this compound) was detected in both water and sediment samples. The concentrations were found to be up to 3.3 ng/L in water and 14 ng/g in sediment. nih.gov Similarly, a study in Dianchi Lake, China, reported 4-cumylphenol concentrations up to 8.96 ng L⁻¹ in water and 3.62 ng g⁻¹ in surface sediment. nih.gov Another study in Nagoya City, Japan, found para-cumylphenol (p-cumylphenol) in various water samples at concentrations ranging from less than 5.2 to 160 ng/L. researchgate.net

The distribution of cumylphenols is often linked to proximity to urban and industrial areas. nih.govnih.gov Higher concentrations are typically observed in areas with significant industrial, agricultural, and residential activities. nih.gov The tendency of these compounds to partition to organic matter also leads to their accumulation in sediments, which can act as a long-term reservoir. oup.comnih.gov In one notable case, a very high concentration of 4-cumylphenol (70,000 μg/kg) was detected in sediments near an aerospace research facility's outfall, highlighting the potential for significant localized contamination. oup.com

A nationwide screening of U.S. stream waters detected 4-cumylphenol at 2 out of 35 sites, with concentrations ranging from 21 to 220 ng/L. nih.gov The presence of these compounds has also been confirmed in landfill leachate, inland surface waters, and even in marine environments and organisms. umassd.edu

Table 1: Reported Concentrations of Cumylphenol Isomers in Aquatic Environments

LocationMatrixCompoundConcentration
Panlong River, ChinaWater4-CumylphenolUp to 3.3 ng/L nih.gov
Panlong River, ChinaSediment4-CumylphenolUp to 14 ng/g nih.gov
Dianchi Lake, ChinaWater4-CumylphenolUp to 8.96 ng L⁻¹ nih.gov
Dianchi Lake, ChinaSediment4-CumylphenolUp to 3.62 ng g⁻¹ nih.gov
Nagoya City, JapanWaterp-Cumylphenol<5.2 to 160 ng/L researchgate.net
U.S. StreamsWater4-Cumylphenol21 to 220 ng/L nih.gov
Aerospace Facility Outfall, USASediment4-Cumylphenol70,000 μg/kg oup.com

Biodegradation Processes and Microbial Pathways

The microbial breakdown of cumylphenols is a key process in their natural attenuation in the environment. This section explores the microorganisms involved, the metabolic routes they employ, and the factors that influence the efficiency of this degradation.

Identification of Microbial Degraders (e.g., Fungi, Bacteria)

Research has identified certain microorganisms capable of degrading phenolic xenobiotics like cumylphenol. The microscopic fungus Umbelopsis isabellina has been shown to be effective in the biodegradation of 4-cumylphenol. nih.govmdpi.com This fungus demonstrates a capacity to not only break down the parent compound but also to detoxify the resulting byproducts. mdpi.com While specific bacterial strains that degrade this compound are less documented in the provided context, the broader literature on alkylphenol degradation suggests that various bacteria present in soil and sediment likely contribute to its breakdown.

Metabolic Pathways and Intermediate Formation

The metabolic pathways for this compound degradation are not fully elucidated in the provided search results. However, the degradation of similar phenolic compounds often involves initial hydroxylation of the aromatic ring. For 4-cumylphenol, it is suggested that oxidation can lead to the formation of ortho/para bisphenols as initial intermediates. dokumen.pub These intermediates are then subject to ring opening, eventually leading to complete mineralization to carbon dioxide. dokumen.pub The formation of potentially more toxic intermediates during microbial degradation is a concern, as these can sometimes have greater adverse effects than the original compound. nih.gov

Factors Influencing Biodegradation Efficiency

Several factors can influence the rate and extent of cumylphenol biodegradation. The initial concentration of the pollutant can play a role, with some studies on other phenolic compounds indicating that degradation is enhanced at lower initial concentrations. openbiotechnologyjournal.com The presence of other organic compounds can also impact efficiency, as can environmental conditions such as pH and temperature. The physical and chemical properties of the environment, such as the organic carbon content in sediments, can also affect the bioavailability and subsequent degradation of these compounds. researchgate.net

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Due to the persistence of some phenolic compounds and the limitations of conventional wastewater treatment, advanced oxidation processes (AOPs) are being explored as a means of environmental remediation.

Sonophotocatalytic Degradation Studies

Sonophotocatalytic degradation is an AOP that combines ultrasound (sonolysis) and photocatalysis to generate highly reactive hydroxyl radicals, which can effectively break down organic pollutants. Studies on the sonolytic degradation of 4-cumylphenol have shown that this method can be effective. openbiotechnologyjournal.com The degradation rate was found to increase with increasing temperature, a finding that suggests the specific compound's properties influence the process's efficiency. openbiotechnologyjournal.com

One study reported the complete mineralization of 4-cumylphenol (0.2 mM) to CO2 after 90 minutes of a combined treatment involving ozone and a stable, rough TiO2 surface that acted as a catalyst. dokumen.pub The success of this process was attributed to the large number of adsorption sites on the catalyst, which promoted synergistic and highly oxidizing reactions. dokumen.pub

Role of Reactive Species (e.g., Hydroxyl Radicals) in Degradation

The degradation of cumylphenols in the environment is significantly influenced by the action of various reactive chemical species. Among the most important are hydroxyl radicals (•OH), which are highly reactive, non-selective oxidants that play a crucial role in the breakdown of persistent organic pollutants. openbiotechnologyjournal.com The vapor-phase reaction of 4-cumylphenol with photochemically-produced hydroxyl radicals is estimated to have a rate constant of 4.5 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 9 hours, indicating a relatively rapid degradation in the atmosphere. nih.gov

In aquatic systems, hydroxyl radicals are central to many advanced oxidation processes (AOPs) used for water treatment. openbiotechnologyjournal.com Studies on 4-cumylphenol have confirmed that •OH radicals are a primary driver of its degradation. researchgate.net For instance, the sonolytic (ultrasound-induced) degradation of 4-cumylphenol is mediated by hydroxyl radicals. researchgate.net The efficiency of this degradation can be further enhanced by the addition of persulfate ions, which increases the production of •OH radicals. researchgate.net To confirm the role of these radicals, quenching experiments are often performed. The addition of scavengers like tert-butyl-alcohol, which specifically reacts with hydroxyl radicals, can inhibit the degradation process, thereby demonstrating the direct involvement of •OH. researchgate.netmdpi.com

Besides hydroxyl radicals, other reactive species can also contribute to the degradation of phenolic compounds. These include:

Peroxy radicals (RO₂) : In sunlit surface waters, phenols can undergo sensitized photo-oxidation through reactions with both hydroxyl and peroxy radicals. nih.gov

Sulfate (B86663) radicals (SO₄•⁻) : Generated during certain AOPs, sulfate radicals are also powerful oxidants that can effectively degrade organic contaminants. mdpi.com

The table below summarizes the key reactive species involved in the degradation of cumylphenol and related phenolic compounds.

Reactive SpeciesRole in DegradationRelevant Environmental Context
Hydroxyl Radical (•OH) Primary oxidant in both atmospheric and aquatic degradation. nih.govresearchgate.netAtmosphere, Advanced Oxidation Processes (AOPs), Sonolysis, Photolysis. openbiotechnologyjournal.comresearchgate.net
Peroxy Radical (RO₂) Contributes to sensitized photo-oxidation. nih.govSunlit surface waters. nih.gov
Sulfate Radical (SO₄•⁻) Powerful oxidant in specific AOPs. mdpi.comAdvanced Oxidation Processes (AOPs). mdpi.com
Carbonate Radical (CO₃•⁻) Can participate in and sometimes enhance degradation. umassd.edumdpi.comAquatic systems with high carbonate/bicarbonate content. umassd.edumdpi.com

Photolytic and Chemical Degradation Mechanisms in Aquatic Environments

In aquatic environments, this compound is subject to degradation through photolytic and other chemical pathways. Photodegradation can occur via two primary mechanisms: direct photolysis, where the molecule itself absorbs sunlight and undergoes transformation, and indirect photolysis, which is mediated by other light-absorbing substances (photosensitizers) in the water that generate reactive species. umassd.eduwordpress.com

Research on the closely related isomer 4-cumylphenol (4-CP) has shown that it undergoes both direct and indirect photodegradation in aqueous solutions. umassd.edu The rate and efficiency of these processes are highly dependent on the specific chemical conditions of the water body. Key influencing factors include:

pH : The rate of photodegradation has been observed to increase with higher pH values. In experiments conducted in a pH range of 6.0 to 9.0, faster degradation was recorded at the more alkaline end of the spectrum. umassd.edu

Humic Acids (HA) : Dissolved organic matter, such as humic acids, can act as effective photosensitizers. In the presence of HA, the photodegradation of 4-CP is significantly accelerated due to the production of reactive species. umassd.edu

Salinity (NaCl) : The effect of salinity is complex. While low concentrations of NaCl were found to inhibit the photodegradation of 4-CP in the presence of humic acids, concentrations approaching and exceeding those found in marine environments accelerated its loss. umassd.edu

Nitrate (B79036) and Carbonate : Both nitrate and carbonate ions, common in natural waters, can influence photodegradation. Nitrate can act as a photosensitizer, particularly in marine systems. umassd.edu A synergistic effect on degradation has been observed between carbonate and humic acids. umassd.edu

Advanced oxidation processes that combine UV light with catalysts (e.g., sonophotocatalysis using US/UV/TiO₂) demonstrate a remarkable synergistic effect, leading to more effective degradation than either process alone. researchgate.net For these specific technological applications, acidic conditions were found to be the most favorable for degradation. researchgate.net

The following table outlines the influence of various environmental factors on the photodegradation of cumylphenol in aquatic settings.

FactorEffect on Photodegradation RateMechanism / Notes
pH Increases with higher pH (6.0-9.0). umassd.eduRelated to the dissociation state of the phenol (B47542).
Humic Acids (HA) Accelerates degradation. umassd.eduActs as a photosensitizer, promoting indirect photolysis. umassd.edu
Salinity (NaCl) Inhibitory at low levels, acceleratory at marine levels. umassd.eduComplex interaction with photosensitizers and reactive species. umassd.edu
Nitrate Accelerates degradation. umassd.eduActs as a photosensitizer in marine environments. umassd.edu
Carbonate Synergistic acceleration with humic acids. umassd.eduContributes to the formation of reactive carbonate radicals. umassd.edu

Biotransformation and Ecotoxicity Reduction Mechanisms during Degradation

Biotransformation by microorganisms represents a critical pathway for the degradation of this compound in the environment, often leading to a significant reduction in its toxicity. The microbial breakdown of xenobiotics can sometimes produce intermediates with higher toxicity than the parent compound, making it essential to assess ecotoxicity throughout the degradation process. mdpi.comresearchgate.net

The reduction in toxicity was confirmed using a battery of biotests involving organisms from different trophic levels, including producers, consumers, and reducers. mdpi.comresearchgate.net For example, bioluminescence tests with the bacterium Aliivibrio fischeri showed a toxicity reduction of 27.9% by the end of experiments involving the fungal degradation of 4-cumylphenol. mdpi.com

Furthermore, the biotransformation of cumylphenol by U. isabellina also reduces its endocrine-disrupting potential. Research has demonstrated that the removal of 4-cumylphenol through this fungal process leads to a decrease in its anti-androgenic activity. mdpi.comresearchgate.net This highlights the potential of using microorganisms like U. isabellina as an effective tool for the bioremediation and detoxification of environments contaminated with cumylphenols. mdpi.comresearchgate.net

The table below summarizes the findings related to the biotransformation of 4-cumylphenol by Umbelopsis isabellina and the associated reduction in ecotoxicity.

ParameterObservationSignificance
Biotransformation Umbelopsis isabellina efficiently degrades 4-cumylphenol. mdpi.comDemonstrates a natural pathway for contaminant removal.
Ecotoxicity Significant reduction in toxicity observed in multiple bioassays. mdpi.comresearchgate.netThe degradation process leads to detoxification of the environment. researchgate.net
Toxicity of Metabolites Fungal degradation produced metabolites less toxic than the parent compound. mdpi.comConfirms the benefit of biotransformation over simple removal.
Endocrine Activity Removal of 4-cumylphenol led to a decrease in anti-androgenic potential. mdpi.comresearchgate.netMitigates the specific hormonal effects of the pollutant.

Engineering Applications and Advanced Material Science Involving Cumylphenols

Polymer and Resin Systems

M-cumylphenol plays a crucial role in the synthesis and modification of various polymers and resins, contributing to the final properties of these materials.

Chain Termination in Polycarbonate Synthesis

In the production of polycarbonates, controlling the molecular weight is critical to achieving the desired material properties. This compound is utilized as a chain-terminating agent, also known as a chain stopper, during polymerization. epo.orgresearchgate.net By introducing this monofunctional phenol (B47542) into the reaction, the growth of the polymer chain is halted, allowing for precise control over the final molecular weight of the polycarbonate. researchgate.net This is a crucial step in tailoring the polymer for specific applications, as molecular weight influences properties such as strength, toughness, and processability. Both this compound and its para-isomer, p-cumylphenol, are effective for this purpose. epo.orggoogle.comepo.org

Modification of Phenolic Resins and Epoxy Resins

This compound is incorporated into phenolic and epoxy resin systems to modify their properties. It can act as a reactive diluent, which reduces the viscosity of the resin mixture, making it easier to process and apply. google.com This is particularly useful in applications such as coatings and composites, where good flow and impregnation are required.

When used in phenolic resins, this compound can be reacted with aldehydes like formaldehyde (B43269) to create resins with specific characteristics. google.com For instance, p-cumylphenol condensed with formaldehyde produces resins that are resistant to both acids and bases. nih.gov The incorporation of cumylphenol can also enhance the chemical and physical properties of the cured resin, sometimes leading to harder materials with good impact and chemical resistance. google.com In epoxy systems, cumylphenol and its derivatives can also act as accelerators for amine-curing systems. google.com

The modification of epoxy resins with phenolic compounds can increase intermolecular cross-linking, which has been shown to improve the compression strength of the material at room temperature. mdpi.com However, the effect can be temperature-dependent, with potential decreases in strength at elevated temperatures. mdpi.com

Development of Poly(cyanate ester) Thin Films

In the field of microelectronics, there is a constant demand for materials with low dielectric constants to be used as insulators. This compound is a precursor in the development of novel poly(cyanate ester) thin films. Specifically, 4-cumylphenol (B167074) cyanate (B1221674) ester has been used to create thin films through plasma polymerization. researchgate.net This process differs from conventional thermal polymerization and results in a polynitrile structure with a large π-conjugated system. researchgate.net These thin films are smooth, homogenous, and exhibit promising dielectric properties, making them potential candidates for intermetallic dielectrics in microelectronic devices. researchgate.net

Dielectric Property Studies of Poly(cyanate ester) Materials

Cyanate ester resins, in general, are known for their desirable dielectric properties, including low dielectric constants (ε) and low dielectric loss (tan δ), which are maintained over a wide range of temperatures and frequencies. mdpi.com Research into poly(cyanate ester) thin films derived from 4-cumylphenol cyanate ester has shown that these materials can achieve a low dielectric constant. researchgate.netacs.org For example, plasma-polymerized 4-cumylphenol cyanate ester (PPCPCE) thin films have demonstrated a dielectric constant (εr) of 2.51. researchgate.net The study of these materials is crucial for their application in high-frequency circuits, radomes, and satellite antenna systems where low signal loss and high signal integrity are paramount.

Below is a table summarizing the dielectric properties of a poly(cyanate ester) material derived from 4-cumylphenol.

MaterialPolymerization MethodDielectric Constant (εr)Reference
Plasma-Polymerized 4-Cumylphenol Cyanate Ester (PPCPCE)Plasma Polymerization2.51 researchgate.net

Specialty Chemical Intermediates in Fine Chemical Production

This compound serves as a valuable intermediate in the synthesis of a variety of fine chemicals. nih.govontosight.ai Its phenolic structure allows it to be a building block for more complex molecules. For example, it is used in the production of antioxidants and lubricants. The cumyl group provides steric hindrance, which can be beneficial in antioxidant applications by protecting the phenolic hydroxyl group. The compound's reactivity also allows for further chemical transformations, making it a versatile precursor in organic synthesis.

Catalytic Roles in Industrial Processes

While this compound itself is not typically a catalyst, the synthesis of cumylphenols often involves catalytic processes. The Friedel-Crafts alkylation of phenol with α-methylstyrene to produce cumylphenol is a key industrial reaction that relies on acid catalysts. Various catalysts have been studied for this process, including zeolites and metal triflates, to improve yield and selectivity, particularly for the para-isomer. researchgate.netresearchgate.net For instance, the liquid-phase transalkylation of phenol with cumene (B47948) over ZSM-5 zeolites has shown high phenol conversion and efficiency. researchgate.net Furthermore, metal triflates like bismuth, copper, and scandium triflates have been demonstrated to be effective catalysts for the synthesis of 4-cumylphenol, leading to high yields and excellent para-selectivity. researchgate.net

The table below presents research findings on the catalytic synthesis of 4-cumylphenol.

CatalystReactantsTemperature (°C)Yield (%)Para-selectivityReference
ZSM-5 ZeolitePhenol, Cumene200~50 (conversion)Enhanced with passivation researchgate.net
Bismuth Triflate (Bi(OTf)₃)Phenol, α-methylstyrene-75 (after 5 min)High researchgate.net
Copper Triflate (Cu(OTf)₂)Phenol, α-methylstyrene-77 (after 5 min)High researchgate.net
Scandium Triflate (Sc(OTf)₃)Phenol, α-methylstyrene-78 (after 5 min)High researchgate.net

Adhesives and Preservative Formulations

The engineering applications of cumylphenols extend to the formulation of specialized adhesives and preservatives, where their chemical properties are leveraged to enhance performance and durability. The incorporation of these compounds can lead to improved resistance against environmental factors, particularly microbial degradation.

Application in Wood Adhesives for Enhanced Properties

While research has more extensively covered p-cumylphenol, the meta-isomer is also relevant in the broader context of modifying resin and adhesive formulations. Cumylphenols can be integrated into adhesives, such as those based on soy flour, to act as preservatives within the glue line. ncsu.edu This method of "in-process treatment" provides more uniform protection compared to post-treatment applications. ncsu.edu

The primary function of cumylphenol in this context is to improve the mold resistance of the adhesive. ncsu.eduresearchgate.net Soy-based adhesives, for instance, are susceptible to microbial attack, which can compromise bond strength and the integrity of the resulting wood composite. ncsu.eduncsu.edu The introduction of cumylphenol has been shown to delay the onset of microbial degradation and lessen its severity. ncsu.eduresearchgate.net Studies on p-cumylphenol demonstrate that its addition to soybean flour adhesives can effectively inhibit mold growth. researchgate.net For example, research has shown that incorporating p-cumylphenol at concentrations between 1.5% and 2.0% by weight provides good control over mildew resistance on the adhesive's surface. researchgate.netmdpi.com

Furthermore, cumylphenols can be used as modifiers in the production of phenolic resins, such as p-cumylphenol formaldehyde resin, which are utilized in coatings and adhesives. shengshanchem.comresearchgate.net These modified resins exhibit beneficial properties like water resistance and stability. researchgate.net A patent for wood adhesive formulations includes this compound in a list of potential aromatic compounds, indicating its consideration for such applications. google.com

The following table, based on research findings for p-cumylphenol, illustrates the effect of the preservative on the mold resistance of soy-based adhesives.

Table 1: Effect of p-Cumylphenol Concentration on Mold Growth in Soy Meal Adhesives

Sample Concentration (wt%) Observation Day Mold Growth Status Citation
0% Day 7 Significant mold growth nih.gov
0.5% Day 15 Reduced mold growth compared to control nih.gov
1.0% Day 15 Further reduction in mold growth nih.gov
1.5% Day 15 Minimal mold growth nih.gov

Antifungal and Antimicrobial Agent Formulations

The phenolic hydroxyl group is key to the antimicrobial and antifungal activity of compounds like cumylphenol. ncsu.edunih.gov This functional group can disrupt microbial cell membranes and inactivate essential enzymes, thereby retarding the growth and multiplication of microorganisms. ncsu.edu The isomers of cumylphenol are recognized as effective fungicides and preservatives. shengshanchem.comnih.gov Specifically, p-cumylphenol has been identified as a potent agent against mold and termites, while o-cumylphenol (B105481) is noted for its use as a germicide and disinfectant. nih.gov

When incorporated into a medium like soy meal, cumylphenol demonstrates a clear concentration-dependent effect on inhibiting fungal growth. nih.gov Studies using the para-isomer show that as its concentration increases, the ability to inhibit mold, such as Aspergillus species, is enhanced. mdpi.comnih.gov The introduction of p-cumylphenol can significantly delay the infestation time and reduce the degree of infection within the substrate. mdpi.com At a concentration of 2%, p-cumylphenol was able to prevent fungal growth on soy meal samples for at least 15 days. mdpi.comnih.gov This efficacy is attributed to the antibacterial effect of the phenolic hydroxyl functional groups. mdpi.com

The table below summarizes research findings on the antifungal efficacy of p-cumylphenol against common molds.

Table 2: Antifungal Efficacy of p-Cumylphenol

Preservative Target Organism Application Key Finding Citation
p-Cumylphenol Rhizopus oryzae, Penicillium citrinum Soy-based adhesives Delays and alleviates microbial attack. ncsu.edu
p-Cumylphenol Aspergillus fungi Soy meal Increasing concentration enhances mold inhibition. mdpi.comnih.gov

Role in Advanced Functional Materials

Cumylphenol isomers, including this compound, serve as important building blocks and modifiers in the realm of advanced material science. Their applications range from enhancing the properties of conventional polymers to being integral components in the synthesis of high-performance materials.

Cumylphenols are utilized as reactive diluents for epoxy, furan, and phenolic resins. google.com When admixed with an epoxy resin, for example, cumylphenol can act as an accelerator for amine-cured systems and as a copolymerizable reactive diluent. google.com This incorporation can improve the physical and chemical properties of the cured resin, in some cases leading to substantially higher flexural strength compared to systems using conventional diluents. google.com Additives based on cumylphenol ethoxylates have been found to improve both the pot life and curing time of epoxy systems. google.com They also enable the creation of stable aqueous epoxy resin dispersions with excellent freeze-thaw resistance. google.com Patents specify that mixtures of o-, m-, and p-cumylphenol can serve as additives in such formulations. googleapis.com

A significant role for cumylphenols is as a phenolic precursor in the synthesis of polybenzoxazines, a class of high-performance phenolic-like polymers. ikm.org.my The synthesis of benzoxazines involves the reaction of a phenol, a primary amine, and formaldehyde. ikm.org.my The molecular design flexibility of benzoxazines allows for the tailoring of properties by selecting different precursors. While many studies use phenols like bisphenol-A, cardanol, or eugenol, cumylphenol can be used to create benzoxazine (B1645224) monomers that polymerize into materials with high thermal stability and no release of by-products. researchgate.netrsc.org

Furthermore, cumylphenols are precursors to other advanced materials. High-purity p-cumylphenol is used to prepare aromatic polyphosphonates, which are polymers with a high refractive index. tandfonline.com It has also been identified as a potential organic nonlinear optical (NLO) material, with studies indicating it exhibits high NLO activity, making it a promising candidate for future optoelectronic applications. tandfonline.com

Table 3: Applications of Cumylphenol in Advanced Materials

Material Class Role of Cumylphenol Resulting Property/Application Isomer(s) Mentioned Citation
Epoxy Resins Reactive Diluent, Accelerator Improved flexural strength, adjusted cure time, lower viscosity. Cumylphenol (general), mixture of o-, m-, p- google.comgoogle.comgoogleapis.com
Polycarbonates Chain Terminator / Molecular Mass Controller Control of molecular weight. p-Cumylphenol shengshanchem.comnih.gov
Polybenzoxazines Phenolic Monomer Precursor High-performance thermosetting polymers with thermal stability. Cumylphenol (general) google.comikm.org.my
Aromatic Polyphosphonates Reagent High refractive index polymers. p-Cumylphenol tandfonline.com

Future Research Trajectories and Emerging Areas for Cumylphenol Studies

Integration of Advanced Analytical Techniques for In Situ Monitoring

To optimize the synthesis of m-cumylphenol and ensure product quality, the integration of advanced analytical techniques for real-time, in-situ monitoring is crucial. These techniques provide immediate feedback on reaction progress, allowing for precise control and adjustments.

Emerging analytical methods for this purpose include:

Spectroscopic Methods: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the concentration of reactants and products in real-time.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are powerful tools for detailed analysis of reaction mixtures, allowing for the identification and quantification of this compound, its isomers (o- and p-cumylphenol), and any byproducts. mdpi.com

Process Analytical Technology (PAT): The overarching goal is to implement a PAT framework, which involves the use of in-line or on-line analytical tools to monitor and control the manufacturing process continuously. This approach helps in identifying and classifying process anomalies as they occur. ornl.gov

The development of robust analytical methods is also essential for studying the environmental fate of cumylphenols. For instance, techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are used to detect trace levels of these compounds in environmental samples. researchgate.net

Refinement of Computational Models for Predictive Material Design

Computational modeling has become an indispensable tool in material science, enabling the prediction of material properties and the design of novel materials with specific functionalities. hilarispublisher.com In the context of this compound, computational approaches can accelerate the development of new derivatives and polymers.

Key areas of focus in computational modeling include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.net This understanding can guide the synthesis of molecules with desired optical and electronic properties.

Molecular Dynamics (MD) Simulations: MD simulations can predict the physical properties of polymers derived from this compound, such as their mechanical strength, thermal stability, and glass transition temperature. researchgate.net

Machine Learning and Artificial Intelligence: AI and machine learning algorithms can be trained on large datasets of material properties to predict the characteristics of new, unsynthesized materials. arxiv.orgmit.edu This data-driven approach can significantly speed up the discovery of materials with tailored properties for specific applications. arxiv.org For example, machine learning models can be developed to predict the outcomes of chemical reactions and optimize synthetic pathways. solubilityofthings.com

These computational tools provide a virtual laboratory for designing and screening potential materials before committing to expensive and time-consuming experimental synthesis. hilarispublisher.com

Innovative Strategies for Environmental Remediation and Detoxification

The presence of cumylphenols in the environment, even at low concentrations, is a concern due to their potential endocrine-disrupting effects. nih.govmdpi.com This has led to research into innovative and effective remediation and detoxification strategies.

Promising remediation techniques include:

Bioremediation: This approach utilizes microorganisms, such as fungi and bacteria, to degrade or transform harmful chemicals into less toxic substances. numberanalytics.com The fungus Umbelopsis isabellina has shown potential in the biodegradation of phenolic pollutants. vulcanchem.com Studies have demonstrated the ability of certain microorganisms to effectively remove 4-cumylphenol (B167074), leading to a decrease in its toxicity. mdpi.com

Phytoremediation: This cost-effective and sustainable method uses plants to remove, degrade, or stabilize contaminants in soil and water. numberanalytics.com Research has explored the potential of certain landscape species for the phytoremediation of cumene (B47948) and 4-cumylphenol contaminated groundwater. lsu.edu

Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive hydroxyl radicals that can effectively break down persistent organic pollutants like cumylphenols. nih.gov Sonophotocatalysis, which combines ultrasound, UV light, and a catalyst like TiO2, has been shown to enhance the degradation of 4-cumylphenol in aqueous solutions. researchgate.net

Adsorption: The use of novel adsorbent materials is a thriving area of research for removing contaminants from water. nih.gov

Nanotechnology: Nanoparticles, with their high surface-area-to-volume ratio, are being investigated for their potential to efficiently remove pollutants. numberanalytics.com Hybrid nano-biocatalytic systems, which immobilize enzymes on nanocarriers, have demonstrated enhanced efficiency in environmental remediation. appleacademicpress.com

Remediation Strategy Mechanism Key Advantages
BioremediationUse of microorganisms to degrade pollutants. numberanalytics.comCost-effective, environmentally friendly. nih.gov
PhytoremediationUse of plants to remove or stabilize contaminants. numberanalytics.comSustainable, aesthetically pleasing. numberanalytics.com
Advanced OxidationGeneration of highly reactive species to break down pollutants. nih.govEffective for persistent organic pollutants. nih.gov
NanotechnologyUse of nanoparticles for enhanced pollutant removal. numberanalytics.comHigh reactivity and efficiency. numberanalytics.com

Exploration of Novel Material Science Applications with Tailored Properties

While this compound is already used in the production of phenolic resins, future research aims to explore its potential in a wider range of advanced materials with tailored properties.

Emerging applications in material science include:

High-Performance Polymers: Research is ongoing to develop new polymers and co-polymers based on this compound that exhibit superior thermal stability, chemical resistance, and mechanical properties. These could find use in demanding applications in the aerospace, automotive, and electronics industries.

Functional Materials: The unique chemical structure of this compound makes it a candidate for creating functional materials. For instance, its derivatives could be used in the development of ion-exchange resins or as phase-transfer catalysts. vulcanchem.com

Nanomaterials: The incorporation of this compound derivatives into nanomaterials, such as nanoparticles and nanocomposites, could lead to materials with novel optical, electronic, and catalytic properties. The synthesis of nanosized ferrites, for example, allows for the tailoring of their properties for various applications. nih.gov

Polymorph Control: The ability to control the specific crystal structure (polymorph) of a substance is critical in materials science and pharmaceuticals, as different polymorphs have different physical and chemical properties. Research into controlling the crystallization process of cumylphenol and its derivatives could lead to materials with optimized performance. sciencedaily.com

The exploration of these new frontiers in synthesis, analysis, modeling, remediation, and material science will continue to shape the future of this compound and its role in the chemical industry and beyond.

Q & A

Q. What are the established synthetic routes for m-Cumylphenol, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of phenol with cumene derivatives under acidic catalysis. Key steps include:
  • Reagent selection : Use anhydrous AlCl₃ or H₂SO₄ as catalysts, ensuring stoichiometric control to minimize side products like para-substituted isomers .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate this compound from byproducts .
  • Characterization : Confirm structure via 1H^1H-NMR (aromatic protons at δ 6.7–7.2 ppm) and IR (O-H stretch ~3200 cm⁻¹). Purity is assessed via HPLC with a C18 column and UV detection at 270 nm .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • Spectroscopy : 13C^{13}C-NMR to verify the meta-substitution pattern (distinctive shifts for C-1 and C-3 carbons). Mass spectrometry (EI-MS) for molecular ion confirmation (m/z ~212) .
  • Chromatography : GC-MS for volatile impurities; TLC (silica gel, hexane/ethyl acetate) to monitor reaction progress .
  • Purity metrics : Melting point analysis (literature range: 85–87°C) and elemental analysis for C, H, O content .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Hazard assessment : Review SDS for acute toxicity (oral LD₅₀ ~500 mg/kg in rats) and environmental hazards. Use fume hoods, nitrile gloves, and chemical goggles .
  • Waste disposal : Neutralize acidic residues before disposal; collect organic waste in halogen-resistant containers .

Q. How can researchers efficiently locate prior studies on this compound in academic databases?

  • Methodological Answer :
  • Keyword strategy : Use IUPAC name (3-(2-phenylpropan-2-yl)phenol) and CAS Registry Number (if available) in SciFinder or Reaxys. Avoid trivial names to reduce ambiguity .
  • Database filters : Limit searches to "review articles" in Web of Science or PubMed for foundational insights. Use Google Scholar’s "Cited by" feature to track recent applications .

Advanced Research Questions

Q. What advanced analytical techniques resolve challenges in quantifying trace impurities of this compound in complex matrices?

  • Methodological Answer :
  • Hyphenated techniques : LC-QTOF-MS for high-resolution impurity profiling; isotope dilution assays for accurate quantification .
  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate this compound from biological or environmental samples .

Q. How can researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated stability studies : Expose solutions to pH 2–12 (HCl/NaOH buffers) at 40–60°C for 1–4 weeks. Monitor degradation via UV-Vis spectroscopy (λ_max = 270 nm) and identify byproducts via LC-MS .
  • Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions .

Q. What methodologies address contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Meta-analysis : Compare datasets using PRISMA guidelines, focusing on variables like solvent choice (DMSO vs. ethanol) and cell line specificity .
  • Replication studies : Reproduce key assays (e.g., antimicrobial MIC tests) with standardized protocols and positive controls .

Q. How can computational chemistry predict this compound’s environmental fate and biodegradation pathways?

  • Methodological Answer :
  • Software tools : Use EPI Suite for biodegradability predictions (BIOWIN models) and Gaussian for DFT calculations to identify reactive sites for microbial attack .
  • Experimental validation : Conduct OECD 301F biodegradation tests in activated sludge, analyzing intermediates via GC-MS .

Q. What experimental designs elucidate this compound’s mechanism of action in catalytic applications?

  • Methodological Answer :
  • In-situ spectroscopy : Operando IR or Raman spectroscopy during reaction conditions to monitor intermediate species .
  • Isotopic labeling : Use 18O^{18}O-labeled phenol in synthesis to trace oxygen participation in catalytic cycles .

Q. How can researchers mitigate scalability challenges when transitioning this compound synthesis from lab to pilot scale?

  • Methodological Answer :
  • Process optimization : Evaluate batch vs. continuous flow reactors for improved heat/mass transfer. Use DoE (Design of Experiments) to identify critical parameters (e.g., catalyst loading, residence time) .
  • Safety audits : Conduct HAZOP studies to address exothermic risks during scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.